5-(Dimethylamino)pentanenitrile hydrobromide
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Overview
Description
5-(Dimethylamino)pentanenitrile hydrobromide is a chemical compound with the molecular formula C7H15BrN2. It is a derivative of pentanenitrile, featuring a dimethylamino group attached to the fifth carbon atom. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pentanenitrile hydrobromide typically involves the following steps:
Synthesis of Pentanone: The initial step involves the synthesis of pentanone.
Cyanation of Pentanone: Pentanone is then subjected to cyanation, where a cyano group is introduced.
Addition of Dimethylamine: Under alkaline conditions, dimethylamine is added to the cyanated pentanone to form 5-(Dimethylamino)pentanenitrile.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pentanenitrile hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 5-(Dimethylamino)pentanenitrile.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
5-(Dimethylamino)pentanenitrile hydrobromide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pentanenitrile hydrobromide involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and interaction with other molecules. The compound can participate in various pathways, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)pentanenitrile: The parent compound without the hydrobromide group.
5-(Methylamino)pentanenitrile: A similar compound with a methylamino group instead of a dimethylamino group.
5-(Ethylamino)pentanenitrile: A compound with an ethylamino group.
Uniqueness
5-(Dimethylamino)pentanenitrile hydrobromide is unique due to the presence of the hydrobromide group, which enhances its solubility and reactivity in certain reactions. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(dimethylamino)pentanenitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-9(2)7-5-3-4-6-8;/h3-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKCJXKETJQVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC#N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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